Diphenhydramine citrate
Overview
Description
Mechanism of Action
Target of Action
Diphenhydramine citrate, commonly known as Benadryl, is a first-generation H1 receptor antihistamine . The primary targets of diphenhydramine are the H1 (Histamine 1) receptors . These receptors are located on respiratory smooth muscles, vascular endothelial cells, the gastrointestinal tract (GIT), cardiac tissue, immune cells, the uterus, and the central nervous system (CNS) neurons .
Mode of Action
Diphenhydramine predominantly works via the antagonism of H1 receptors . It competitively blocks H1 receptors, thereby reversing the effects of histamine on capillaries and reducing allergic reaction symptoms . This competitive antagonism of histamine H1 receptors within the central nervous system leads to sedation .
Biochemical Pathways
Diphenhydramine’s primary metabolic pathway involves N-demethylation, which is carried out by a variety of cytochrome P450 isoenzymes, including CYP2D6, CYP1A2, CYP2C9, and CYP2C19 . This metabolism affects various neurotransmitter systems that influence behavior, including dopamine, norepinephrine, serotonin, acetylcholine, and opioid .
Result of Action
The molecular and cellular effects of diphenhydramine’s action are primarily the result of its antagonism of H1 receptors. This antagonism reverses the effects of histamine on capillaries, reducing symptoms of allergic reactions . It also causes sedation due to its action on the central nervous system .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the continuous presence of drugs in the environment can affect different trophic levels of organisms, causing cellular damage through several modes of action . The toxicity of diphenhydramine hydrochloride, a variant of diphenhydramine, has been studied in different aquatic biological models, showing clear concentration-dependent toxic effects .
Biochemical Analysis
Biochemical Properties
Diphenhydramine citrate interacts with H1 histamine receptors, both peripherally and in the central nervous system . It acts as a competitive antagonist of these receptors, which leads to its antihistamine effects .
Cellular Effects
This compound influences cell function by competitively antagonizing histamine H1 receptors within the central nervous system . This antagonism can cause sedation . It also has antiemetic, antitussive, hypnotic, and antiparkinson properties .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to H1 histamine receptors, where it acts as a competitive antagonist . This prevents histamine from binding to these receptors and exerting its effects, which include allergic reactions and wakefulness .
Temporal Effects in Laboratory Settings
It is known that the compound is used in combination with other drugs for its antagonism of H1 histamine receptors .
Dosage Effects in Animal Models
It is known that the compound is used in combination with other drugs for its antagonism of H1 histamine receptors .
Metabolic Pathways
This compound is involved in metabolic pathways related to the metabolism of histamine. It interacts with H1 histamine receptors, acting as a competitive antagonist .
Transport and Distribution
It is known that the compound is used in combination with other drugs for its antagonism of H1 histamine receptors .
Subcellular Localization
It is known that the compound is used in combination with other drugs for its antagonism of H1 histamine receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: Parigenin can be synthesized through various methods. One common approach involves the use of an antisolvent method with polyethylene glycol 400 as the antisolvent to improve solubility and bioavailability . This green and effective strategy avoids the use of toxic reagents, making it a preferred method for preparing stable parigenin nanosuspensions.
Industrial Production Methods: In industrial settings, parigenin is often produced through the extraction from plant sources. The richest sources of parigenin include chamomile, celery, parsley, and guava . The extraction process typically involves the use of solvents to isolate the compound from plant materials, followed by purification steps to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Parigenin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: Common reagents used in the reactions involving parigenin include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from the reactions involving parigenin depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield different hydroxylated derivatives, while reduction reactions may produce dehydroxylated compounds.
Scientific Research Applications
Parigenin has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry . In chemistry, parigenin is studied for its potential as a natural antioxidant and its ability to modulate various chemical reactions. In biology, it is investigated for its role in cellular signaling pathways and its effects on cell proliferation and apoptosis. In medicine, parigenin is explored for its potential therapeutic effects in treating cancer, neurodegenerative diseases, and cardiometabolic disorders . In industry, parigenin is used in the production of dyes and other chemical products.
Comparison with Similar Compounds
Parigenin is often compared with other flavonoids, such as quercetin, luteolin, myricetin, and kaempferol . While these compounds share similar structures and properties, parigenin is unique in its specific interactions with molecular targets and its broad range of pharmacological effects. For example, parigenin has been shown to have stronger anti-inflammatory and antioxidant activities compared to some of its counterparts .
List of Similar Compounds:- Quercetin
- Luteolin
- Myricetin
- Kaempferol
Parigenin’s unique properties and wide range of applications make it a compound of significant interest in various fields of scientific research.
Properties
IUPAC Name |
2-benzhydryloxy-N,N-dimethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO.C6H8O7/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-12,17H,13-14H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPCKHVPPRJWQRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
58-73-1 (Parent) | |
Record name | Diphenhydramine citrate [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088637370 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80237211 | |
Record name | Diphenhydramine citrate [USP] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80237211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88637-37-0 | |
Record name | Diphenhydramine citrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=88637-37-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diphenhydramine citrate [USP] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088637370 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diphenhydramine citrate [USP] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80237211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [2-(diphenylmethoxy)ethyl]dimethylammonium dihydrogen 2-hydroxypropane-1,2,3-tricarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.273 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIPHENHYDRAMINE CITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4OD433S209 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the analytical challenges in determining the presence of diphenhydramine citrate in pharmaceutical formulations, and how have researchers addressed these challenges?
A: Accurately quantifying this compound, especially in combination with other active pharmaceutical ingredients like ibuprofen, presents analytical challenges. Researchers have developed a novel, stability-indicating gradient reverse-phase ultra-performance liquid chromatographic method for this purpose []. This method utilizes a C18 column with a gradient mobile phase and UV detection at 220 nm, enabling the simultaneous determination of this compound, ibuprofen, and their respective impurities in a combined dosage form [].
Q2: Why is it important to develop stability-indicating analytical methods for pharmaceutical compounds like this compound?
A: Stability-indicating methods are crucial because they can differentiate between the active pharmaceutical ingredient, this compound in this case, and its degradation products or impurities []. This differentiation is essential for accurate quality control, ensuring both the safety and efficacy of the pharmaceutical product.
Q3: How does the structural flexibility of this compound manifest, and what implications does this have for its solid-state properties?
A: this compound exhibits structural flexibility, particularly in the rotation of its benzene rings []. This flexibility contributes to its ability to exist in different polymorphic forms. Research has identified a reversible single-crystal-to-single-crystal transformation between two polymorphs, Form I (Monoclinic P21/c space group) and Form II (Triclinic P-1 space group) [, ]. This transformation, driven by temperature changes, involves a unit cell volume expansion and is linked to changes in the alignment of the diphenhydramine molecules and the formation of weak hydrogen bonds [].
Q4: What is the significance of studying the polymorphic transformations of this compound?
A: Understanding the polymorphic behavior of this compound is essential for pharmaceutical development. Different polymorphs can exhibit varying physical properties such as solubility, dissolution rate, and stability, which directly impact the drug's bioavailability and therapeutic efficacy [].
Q5: How has the labeling of over-the-counter drug products containing this compound been addressed by regulatory bodies?
A: The Food and Drug Administration (FDA) has implemented a final rule mandating a warning label on over-the-counter oral products containing this compound or diphenhydramine hydrochloride []. This warning cautions consumers against concurrent use with other diphenhydramine-containing products, including topical formulations, highlighting the importance of consumer awareness regarding potential additive effects [].
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